molecular formula C17H16N4O3S B2998251 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 872695-28-8

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2998251
CAS RN: 872695-28-8
M. Wt: 356.4
InChI Key: LJODJMRWTGSCBP-UHFFFAOYSA-N
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Description

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is not fully understood, but studies have shown that the compound inhibits the activity of tubulin, which is a protein that is essential for the formation of microtubules. Microtubules are important for cell division, and the inhibition of tubulin activity by this compound leads to the disruption of microtubule formation, which ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. Studies have shown that the compound can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the formation of microtubules. This compound has also been shown to have anti-inflammatory and analgesic effects, which could be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has several advantages for lab experiments, including its potent antitumor activity, its ability to induce apoptosis, and its anti-inflammatory and analgesic effects. However, the compound also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide. One direction is to further investigate the compound's mechanism of action and its potential applications in the treatment of cancer. Another direction is to study the compound's anti-inflammatory and analgesic effects and its potential applications in the treatment of various inflammatory conditions. Additionally, further research is needed to determine the potential toxicity of this compound and its safety profile in humans.

Synthesis Methods

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide can be synthesized using various methods, including the reaction of 3-methoxyphenylhydrazine with 6-bromo-3-(methylthio)pyridazine, followed by the reaction of the resulting compound with 5-methylisoxazole-3-carboxylic acid. The compound can also be synthesized using other methods, such as the reaction of 3-methoxyphenylhydrazine with 6-(methylthio)pyridazine-3-carboxylic acid, followed by the reaction of the resulting compound with 5-methylisoxazole-3-carboxylic acid.

Scientific Research Applications

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.

properties

IUPAC Name

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-11-8-15(21-24-11)18-16(22)10-25-17-7-6-14(19-20-17)12-4-3-5-13(9-12)23-2/h3-9H,10H2,1-2H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJODJMRWTGSCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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